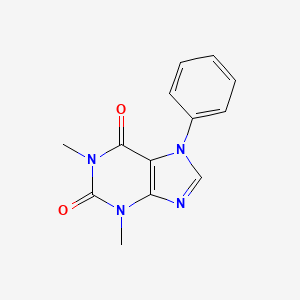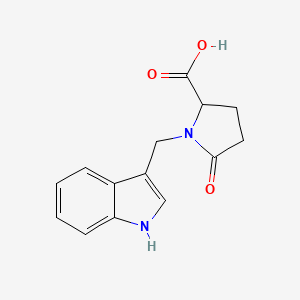
Theophylline, 7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-phenyl- is a derivative of theophylline, a naturally occurring methylxanthine Theophylline is well-known for its use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-phenyl- typically involves the introduction of a phenyl group to the theophylline molecule. One common method is through the reaction of theophylline with phenyl halides under basic conditions. For example, the reaction can be carried out using phenyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to promote the substitution reaction, resulting in the formation of Theophylline, 7-phenyl-.
Industrial Production Methods
Industrial production of Theophylline, 7-phenyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenyl-substituted xanthine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The phenyl group can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Phenyl-substituted xanthine derivatives.
Reduction: Dihydro derivatives of Theophylline, 7-phenyl-.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Theophylline, 7-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating respiratory diseases, cancer, and other conditions.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
Theophylline, 7-phenyl- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits the enzyme phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of smooth muscles.
Adenosine Receptor Blockade: Blocks adenosine receptors, preventing the inhibitory effects of adenosine on neurotransmitter release.
Histone Deacetylase Activation: Activates histone deacetylase, which can modulate gene expression and inflammatory responses.
Comparaison Avec Des Composés Similaires
Theophylline, 7-phenyl- is compared with other methylxanthine derivatives such as:
Theobromine: Found in chocolate, has similar bronchodilator effects but is less potent.
Caffeine: Commonly found in coffee and tea, has stronger central nervous system stimulant effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
The unique addition of the phenyl group in Theophylline, 7-phenyl- enhances its chemical stability and potential therapeutic applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
960-61-2 |
|---|---|
Formule moléculaire |
C13H12N4O2 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
1,3-dimethyl-7-phenylpurine-2,6-dione |
InChI |
InChI=1S/C13H12N4O2/c1-15-11-10(12(18)16(2)13(15)19)17(8-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
PKLJTMFBRDTQNH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11857679.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)


![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)







